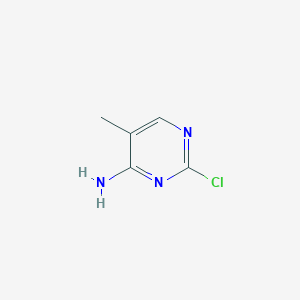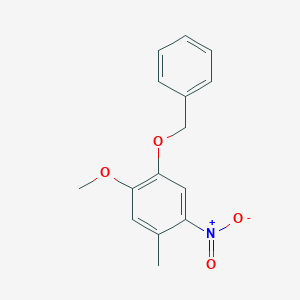
[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanon
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of NNK-related compounds involves complex organic reactions, demonstrating the intricate steps required to produce NNK and its analogs. For instance, the synthesis of ipomeanol analogs, designed to inhibit NNK metabolism, showcases the synthetic strategies employed to create inhibitors of NNK activation, highlighting the role of lipophilicity in the molecule for effective inhibition of NNK metabolism (Desai et al., 1995).
Molecular Structure Analysis
The molecular structure of NNK and its derivatives reveals the significance of the nitrosamine group in its carcinogenic activity. Studies involving the crystal structures of NNK analogs provide insights into the molecular interactions that might influence its bioactivity and stability (Guo et al., 2014).
Chemical Reactions and Properties
NNK undergoes various metabolic reactions, including alpha-hydroxylation, which is crucial for its activation into carcinogenic intermediates. Cytochrome P450 enzymes play a significant role in this metabolic process, with different isoforms contributing to the metabolism of NNK in organs like the lung and liver. The production of metabolites such as 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and 4-oxo-1-(3-pyridyl)-1-butanone (OPB) highlights the diverse metabolic pathways NNK undergoes (Peterson, Mathew, & Hecht, 1991).
Physical Properties Analysis
NNK's physical properties, such as solubility and volatility, are essential for understanding its behavior in biological systems and its environmental fate. While specific studies on NNK's physical properties are limited, analogous compounds provide a basis for inferring its characteristics.
Chemical Properties Analysis
The chemical properties of NNK, including its reactivity and stability, are influenced by its nitrosamine group. The compound's ability to form DNA-adducts through its metabolic activation is a key aspect of its carcinogenic potential. Studies on the inhibition of NNK's metabolic activation, such as those involving phenethyl isothiocyanate (PEITC), provide insights into strategies for reducing NNK's carcinogenic effects (Smith et al., 1996).
Wissenschaftliche Forschungsanwendungen
Forschung zu Tabak-spezifischen Nitrosaminen
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanon wird häufig in der Forschung zu tabak-spezifischen Nitrosaminen verwendet . Es wird über zwei verschiedene α-Hydroxylierungswege zu DNA-alkylierenden Spezies aktiviert . Diese Forschung ist entscheidend, um die schädlichen Auswirkungen von Tabak zu verstehen und Strategien zur Tabakkontrolle zu entwickeln.
Krebsforschung
Diese Verbindung wurde in der Krebsforschung verwendet, insbesondere bei der Untersuchung von Lungenkrebs . Es ist eines der Tabakrauchkarzinogene, die hinsichtlich ihrer Rolle bei der Induktion von Lungentumoren untersucht wurden .
Arzneimittelforschung
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanon wird auch im Bereich der Arzneimittelforschung verwendet . Forscher haben Computermodelle zur Vorhersage der zellbasierten Antikrebsaktivität unter Verwendung von Machine-Learning-Methoden entwickelt . Diese Verbindung wurde zusammen mit ihren Analoga auf ihre Antikrebsaktivität getestet .
Studien zur Struktur-Wirkungs-Beziehung
Die Struktur-Wirkungs-Beziehungen dieser Verbindung und ihrer Analoga wurden untersucht . Diese Studien sind wichtig, um die biologischen Aktivitäten dieser Verbindungen zu verstehen, und können die Entwicklung neuer Medikamente leiten .
Studien zum Wirkmechanismus
Es wurden Studien durchgeführt, um den Wirkmechanismus dieser Verbindung zu verstehen
Wirkmechanismus
Target of Action
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone, also known as NNK, is a potent carcinogen associated with lung cancer . It is known to be among the most potent carcinogens associated with lung cancer .
Mode of Action
It is known that nnk is activated to dna alkylating species via two different α-hydroxylation pathways . This activation leads to the formation of DNA adducts, which can cause mutations and ultimately lead to the development of cancer .
Biochemical Pathways
NNK is metabolized through α-hydroxylation pathways . These pathways lead to the formation of DNA adducts, which can cause mutations and ultimately lead to the development of cancer .
Pharmacokinetics
It is known that nnk is a lipophilic compound, which allows it to easily cross cell membranes and reach its target sites .
Result of Action
The result of NNK’s action is the development of lung cancer . NNK induces mutations in the DNA of lung cells, which can lead to uncontrolled cell growth and the development of tumors .
Action Environment
The action of NNK is influenced by environmental factors such as tobacco smoke . Tobacco smoke contains a high concentration of NNK, which increases the risk of developing lung cancer . Additionally, the presence of other carcinogens in tobacco smoke may enhance the carcinogenic effects of NNK .
Eigenschaften
IUPAC Name |
N-methyl-N-(5-oxo-5-pyridin-3-ylpentyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHAMSMJYGCRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)C1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408855 | |
| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
424788-94-3 | |
| Record name | [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)




![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)



